molecular formula C12H17ClN2O2 B1379875 4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride CAS No. 1823263-87-1

4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride

Cat. No. B1379875
CAS RN: 1823263-87-1
M. Wt: 256.73 g/mol
InChI Key: NHUXXJIMJYCEGB-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride (ACMPH) is an organic compound with a molecular formula of C10H14ClNO2. It is an amide derivative of azetidine, a cyclic amine with a three-membered ring. ACMPH was first synthesized in the laboratory in 2008, and has since become a popular compound for use in scientific research due to its unique properties.

Scientific Research Applications

Antibacterial Applications

The azetidinone derivatives, including the core structure similar to 4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one hydrochloride, have been extensively studied for their antibacterial properties. For instance, azetidinones synthesized through reactions involving 3-methyl-1H-pyrazol-5(4H)-one and other components have displayed promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Similarly, novel azetidin-2-ones containing the coumarin moiety were synthesized and evaluated for their antimicrobial activity, demonstrating effective antibacterial and antifungal properties (Patel, Patel, Kumari, & Patel, 2011).

Synthesis and Characterization

The synthesis and characterization of azetidinone derivatives have been a significant area of research, leading to the development of compounds with varied biological activities. A notable example includes the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the versatility of azetidinone compounds in chemical transformations (Mollet, D’hooghe, & de Kimpe, 2011).

Antimicrobial Screening

Azetidin-2-ones synthesized from various Schiff bases of coumarin showed significant antimicrobial activity, underscoring the potential of azetidinone derivatives as potent antimicrobial agents. These compounds were found to be more effective against bacterial and fungal species compared to standard drugs, highlighting their potential in developing new antimicrobial therapies (Patel, Patel, Shaikh, & Rajani, 2014).

Chemical Synthesis and Drug Design

The chemical synthesis and structural characterization of azetidinone derivatives form the basis for their application in drug design and development. Innovative synthetic methodologies have led to the discovery of azetidinone compounds with improved pharmacological profiles. For example, the synthesis of azetidinone intermediates for carbapenems and the study of fragmentation in allylamine precursor analogues provide insights into the structural requirements for biological activity and drug development processes (Selezneva, Valiullina, Khasanova, Gimalova, Biglova, & Miftakhov, 2018).

properties

IUPAC Name

4-(azetidin-3-yloxy)-1-cyclopropyl-6-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-8-4-10(16-11-6-13-7-11)5-12(15)14(8)9-2-3-9;/h4-5,9,11,13H,2-3,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUXXJIMJYCEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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